molecular formula C13H15NO5 B8455383 (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B8455383
M. Wt: 265.26 g/mol
InChI Key: IIRYNZYKXMSCSC-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group at the nitrogen atom, a hydroxyl group at the fourth position, and a carboxylic acid group at the third position. The stereochemistry of the compound is defined by the (3S,4R) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized through the stereoselective reduction of a suitable precursor, followed by protection and deprotection steps to introduce the benzyloxycarbonyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactions with efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, the hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the benzyloxycarbonyl group may enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct biological activities and synthetic utility. Its ability to act as a chiral building block and its role in pharmaceutical synthesis highlight its importance in both research and industry .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1

InChI Key

IIRYNZYKXMSCSC-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Origin of Product

United States

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